molecular formula C16H18N4O6S B12767271 Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N'-2-propenyl- CAS No. 81717-26-2

Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N'-2-propenyl-

Katalognummer: B12767271
CAS-Nummer: 81717-26-2
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: JJTNPZAYTSHKFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is a complex organic compound with the molecular formula C16H18N4O6S This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, sulfonamides, and alkenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Introduction of the amide group: This is achieved by reacting an acid chloride with an amine.

    Addition of the propenyl group: This step involves the alkylation of the amide nitrogen with a propenyl halide.

Each of these steps requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

81717-26-2

Molekularformel

C16H18N4O6S

Molekulargewicht

394.4 g/mol

IUPAC-Name

N'-[4-[[2-oxo-2-(prop-2-enylamino)acetyl]sulfamoyl]phenyl]-N-prop-2-enyloxamide

InChI

InChI=1S/C16H18N4O6S/c1-3-9-17-13(21)15(23)19-11-5-7-12(8-6-11)27(25,26)20-16(24)14(22)18-10-4-2/h3-8H,1-2,9-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24)

InChI-Schlüssel

JJTNPZAYTSHKFE-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.